5-bromo-2-(carboxymethyl)pyridine-3-carboxylicacidhydrochloride

Description

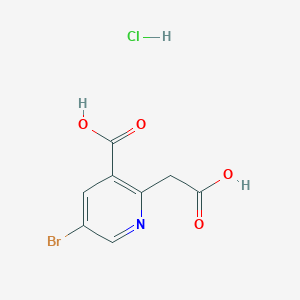

Chemical Structure:

5-Bromo-2-(carboxymethyl)pyridine-3-carboxylic acid hydrochloride is a brominated pyridine derivative featuring a carboxylic acid group at position 3 and a carboxymethyl (-CH₂COOH) substituent at position 2. The bromine atom at position 5 contributes to its electrophilic reactivity, while the dual carboxylic acid groups enhance solubility in polar solvents. The hydrochloride salt form improves crystallinity and stability for pharmaceutical applications .

Properties

IUPAC Name |

5-bromo-2-(carboxymethyl)pyridine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4.ClH/c9-4-1-5(8(13)14)6(10-3-4)2-7(11)12;/h1,3H,2H2,(H,11,12)(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNLDNFQDBYAJDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)CC(=O)O)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(carboxymethyl)pyridine-3-carboxylic acid hydrochloride typically involves the bromination of 2-(carboxymethyl)pyridine-3-carboxylic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the pyridine ring. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile .

Industrial Production Methods

In an industrial setting, the production of 5-bromo-2-(carboxymethyl)pyridine-3-carboxylic acid hydrochloride may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine at position 5 participates in NAS due to electron-withdrawing effects from the carboxylic acid groups.

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amine substitution | CuBr, NaNO₂, HBr (60–80°C) | 5-Amino derivatives | 75–85% | |

| Methoxy substitution | NaOMe, MeOH, reflux | 5-Methoxy-pyridine analog | 65% |

Key Findings :

- Bromine substitution is facilitated by electron-withdrawing groups at positions 2 and 3 .

- Cuprous bromide enhances regioselectivity in amine couplings .

Cross-Coupling Reactions

The bromine atom undergoes palladium-catalyzed cross-couplings for C–C bond formation.

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME (80°C) | 5-Aryl/heteroaryl derivatives | 50–70% | |

| Sonogashira coupling | PdCl₂(PPh₃)₂, CuI, TMS acetylene | 5-Alkynyl derivatives | 60–65% |

Key Findings :

- Carboxylic acid groups may require protection (e.g., esterification) to prevent catalyst poisoning .

- Steric hindrance from the carboxymethyl group reduces coupling efficiency at position 2 .

Functional Group Transformations

The carboxylic acid groups undergo typical derivatization reactions.

Key Findings :

- Simultaneous esterification of both carboxylic acids is feasible under acidic conditions .

- Decarboxylation occurs preferentially at position 3 due to steric factors .

Salt Formation and Acid-Base Behavior

The hydrochloride salt undergoes pH-dependent equilibria:

- Deprotonation of carboxylic acids (pKa₁ ≈ 2.5, pKa₂ ≈ 4.8) in aqueous NaOH .

- Counterion exchange with AgNO₃ yields silver carboxylate complexes .

Ring Functionalization

The pyridine ring participates in electrophilic substitution under controlled conditions:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ (0°C) | 4-Nitro derivative | 30% | |

| Hydrogenation | H₂, Pd/C (EtOH, 50°C) | Piperidine analog | 55% |

Key Findings :

Scientific Research Applications

5-Bromo-2-(carboxymethyl)pyridine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-2-(carboxymethyl)pyridine-3-carboxylic acid hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or allosteric sites on the target molecules .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: Likely C₈H₇BrClNO₄ (based on structural analogs in ).

- Molecular Weight : Estimated ~300–330 g/mol (derived from related compounds in ).

- Applications: Potential use as a pharmaceutical intermediate or ligand in coordination chemistry due to its polar functional groups .

Comparison with Structurally Similar Compounds

5-Bromonicotinic Acid (5-Bromopyridine-3-carboxylic acid)

- Molecular Formula: C₆H₄BrNO₂.

- Molecular Weight : 202.01 g/mol .

- Melting Point : ~270°C (decomposes; similar bromopyridine hydrochloride derivatives) .

- Key Differences : Lacks the carboxymethyl group, reducing steric hindrance and solubility compared to the target compound. Primarily used in metal-organic frameworks (MOFs) due to simpler coordination geometry .

5-Bromo-3-hydroxypyridine-2-carboxylic acid hydrochloride

6-(Trifluoromethoxy)pyridine-3-carboxylic acid

- Structure : Trifluoromethoxy (-OCF₃) at position 6, carboxylic acid at position 3.

- Molecular Formula: C₇H₄F₃NO₃.

- Molecular Weight : 225.11 g/mol .

- Key Differences : The electron-withdrawing -OCF₃ group enhances metabolic stability and lipophilicity, making it suitable for CNS-targeting drugs. Contrasts with the hydrophilic carboxymethyl group in the target compound .

3-[6-Bromo-3-(cyclopentylamino)imidazo[1,2-a]pyrimidin-2-yl]benzoic acid hydrochloride

- Structure: Complex fused imidazo-pyrimidine ring with a cyclopentylamino substituent.

- Molecular Formula : C₁₉H₁₉BrClN₃O₂.

- Molecular Weight : 436.74 g/mol .

- Applications : Used in kinase inhibitors due to planar aromatic systems. The target compound’s simpler pyridine backbone offers easier synthetic modification .

Physicochemical and Functional Comparisons

Table 1: Comparative Data for Brominated Pyridine Derivatives

Key Insights:

Substituent Effects :

- Carboxymethyl groups enhance solubility but may complicate crystallization.

- Bromine and trifluoromethoxy groups improve electrophilicity and bioavailability, respectively.

Synthetic Accessibility :

Biological Activity

5-Bromo-2-(carboxymethyl)pyridine-3-carboxylic acid hydrochloride is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a bromine atom, carboxymethyl, and carboxylic acid functional groups, which contribute to its biological activity.

Biological Activity

1. Antimicrobial Properties

Research indicates that derivatives of pyridine compounds often exhibit antimicrobial activity. A study involving similar pyridine derivatives demonstrated their efficacy against various bacterial strains, suggesting that 5-bromo-2-(carboxymethyl)pyridine-3-carboxylic acid hydrochloride may possess similar properties due to its structural components .

2. Anti-inflammatory Effects

Pyridine derivatives have been explored for their anti-inflammatory properties. Compounds with carboxylic acid groups are known to inhibit pro-inflammatory cytokines, which could be a mechanism through which 5-bromo-2-(carboxymethyl)pyridine-3-carboxylic acid hydrochloride exerts its effects .

3. Enzyme Inhibition

The compound may act as an enzyme inhibitor, affecting pathways involved in cellular metabolism. Studies on related compounds suggest that the carboxylic acid moieties can interact with active sites of enzymes, potentially leading to reduced activity of specific metabolic pathways .

The proposed mechanisms of action for 5-bromo-2-(carboxymethyl)pyridine-3-carboxylic acid hydrochloride include:

- Covalent Bond Formation : The carboxylic acid groups can form covalent bonds with amino acids in proteins, altering their function.

- Hydrogen Bonding : The presence of multiple functional groups allows for hydrogen bonding interactions with various biomolecules, facilitating its biological effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

Q & A

Q. Q: What are the recommended synthetic routes for 5-bromo-2-(carboxymethyl)pyridine-3-carboxylic acid hydrochloride, and how can reaction conditions be optimized for high yield?

A: The compound can be synthesized via halogenation of pyridine derivatives, such as bromination of 2-(carboxymethyl)pyridine-3-carboxylic acid. Optimization includes:

- Catalyst selection : Use Lewis acids (e.g., FeCl₃) to enhance regioselectivity for bromination at the 5-position .

- Temperature control : Maintain 60–80°C to minimize side reactions (e.g., dihalogenation) .

- Purification : Employ recrystallization in ethanol/water (1:3 v/v) to achieve >95% purity, verified by HPLC .

Advanced Regioselectivity in Halogenation

Q. Q: How can researchers address challenges in regioselectivity during bromination of pyridine-carboxylic acid derivatives?

A: Regioselectivity is influenced by:

- Substituent effects : The electron-withdrawing carboxymethyl group at position 2 directs bromination to position 5 via meta-directing effects. Computational modeling (DFT) predicts electrophilic attack preferences .

- Reagent choice : NBS (N-bromosuccinimide) in DMF yields higher selectivity compared to Br₂/H₂SO₄ .

- Validation : Confirm regiochemistry using ¹H NMR (pyridine ring proton splitting patterns) and LC-MS .

Analytical Characterization

Q. Q: What analytical methods are critical for confirming the structure and purity of this compound?

A:

| Parameter | Method | Key Data |

|---|---|---|

| Purity | HPLC (C18 column) | Retention time: 8.2 min; ≥98% purity |

| Melting Point | Differential Scanning Calorimetry | 173–175°C (dec.) |

| Molecular Structure | ¹³C NMR, FT-IR | Carboxylic acid C=O stretch: 1700 cm⁻¹; pyridine ring signals: 145–155 ppm |

Mechanistic Studies in Bioactivity

Q. Q: How can researchers investigate the bioactivity of this compound, particularly its role in enzyme inhibition?

A:

- Target selection : Screen against kinases or carboxylases due to the carboxylic acid moiety’s metal-binding capacity .

- Assay design : Use fluorescence-based enzymatic assays (e.g., NADH depletion kinetics) to quantify inhibition constants (Kᵢ) .

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., 5-chloro or 5-fluoro derivatives) to compare potency .

Handling Discrepancies in Physicochemical Data

Q. Q: How should conflicting literature data on melting points or solubility be resolved?

A:

- Reproduce conditions : Verify melting points using slow heating rates (1°C/min) to avoid decomposition .

- Solvent systems : Test solubility in DMSO, methanol, and buffered aqueous solutions (pH 2–7) to identify discrepancies caused by hydration states .

- Cross-reference : Compare with structurally similar compounds (e.g., 5-bromo-2-chloro-4-methylpyridine-3-carboxylic acid, mp 173–175°C) .

Stability and Storage

Q. Q: What storage conditions are optimal for maintaining the compound’s stability?

A:

- Temperature : Store at –20°C in sealed, argon-flushed vials to prevent hydrolysis of the carboxylic acid group .

- Light sensitivity : Protect from UV exposure to avoid bromine radical formation .

- Long-term stability : Monitor via quarterly HPLC to detect degradation products (e.g., debrominated analogs) .

Applications in Metal-Organic Frameworks (MOFs)

Q. Q: How can this compound be utilized in coordination chemistry or MOF synthesis?

A:

- Ligand design : The carboxylic acid and pyridine groups enable chelation of transition metals (e.g., Cu²⁺, Fe³⁺) .

- MOF synthesis : React with Zn(NO₃)₂ in DMF at 120°C to form porous frameworks for gas adsorption studies .

Addressing Synthetic Byproducts

Q. Q: What strategies mitigate the formation of 5,6-dibromo impurities during synthesis?

A:

- Stoichiometric control : Use 1.05 eq. Br₂ to limit overhalogenation .

- In situ monitoring : Employ Raman spectroscopy to track bromine consumption .

- Workup : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.